molecular formula C17H18N2O3 B4074370 2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide

2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide

Cat. No. B4074370
M. Wt: 298.34 g/mol
InChI Key: RNQDJGLQALWBSA-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide, also known as NPPB, is a chemical compound that has been used in scientific research for its ability to block chloride channels.

Mechanism of Action

2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide blocks chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride ion flux. The exact mechanism of action of this compound is still under investigation, but it is believed to involve a conformational change in the channel protein that prevents chloride ion passage.
Biochemical and Physiological Effects
This compound has been shown to affect a wide range of physiological processes, including cell volume regulation, smooth muscle contraction, and neurotransmission. By blocking chloride channels, this compound can alter the membrane potential of cells and affect their excitability. In addition, this compound has been shown to affect the activity of other ion channels, including calcium and potassium channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide in lab experiments is its specificity for chloride channels. This specificity allows researchers to investigate the function of chloride channels without affecting other ion channels. However, this compound also has some limitations. For example, its effects on chloride channels can be variable depending on the specific type of channel being studied. In addition, this compound can have off-target effects on other proteins, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide. One direction is to investigate the effects of this compound on different types of chloride channels and to determine the mechanisms underlying these effects. Another direction is to explore the potential therapeutic applications of this compound, particularly in the treatment of diseases involving chloride channel dysfunction. Finally, further research is needed to fully understand the off-target effects of this compound and to develop strategies to minimize these effects in lab experiments.
Conclusion
In conclusion, this compound is a valuable tool for investigating the function of chloride channels in scientific research. Its specificity for chloride channels makes it a useful tool for studying these channels, but its off-target effects and variable effects on different types of channels must be taken into account. Further research is needed to fully understand the mechanisms underlying the effects of this compound and to explore its potential therapeutic applications.

Scientific Research Applications

2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide has been widely used in scientific research as a tool to investigate the function of chloride channels. Chloride channels play a crucial role in many physiological processes, including cell volume regulation, signal transduction, and neurotransmission. By blocking chloride channels, this compound has been shown to affect these processes, making it a valuable tool for researchers in various fields, including neuroscience, physiology, and pharmacology.

properties

IUPAC Name

2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13(15-7-9-16(10-8-15)19(21)22)17(20)18-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQDJGLQALWBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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